3-(2-Phenyl-1H-imidazol-1-YL)propan-1-amine
Overview
Description
“3-(2-Phenyl-1H-imidazol-1-YL)propan-1-amine” is a compound that contains an imidazole ring. Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .
Synthesis Analysis
The imidazole derivatives were obtained from the condensation reaction of 3-(1H-imidazol-1-yl)propan-1-amine and 4-hydroxy benzaldehyde/4-bromo benzaldehyde/4-methoxy benzaldehyde/2,4-dichloro benzaldehyde . The structures of these compounds were characterized by Fourier transform infrared (FTIR), proton and carbon-13 nuclear magnetic resonance (1H- and 13C-NMR) spectroscopic methods .Molecular Structure Analysis
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .Chemical Reactions Analysis
Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .Physical and Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Scientific Research Applications
Anticancer and Antioxidant Activities
A study by Rehan, Al Lami, & Alanee (2021) synthesized a series of derivatives, similar in structure to 3-(2-Phenyl-1H-imidazol-1-YL)propan-1-amine, which showed promise in anticancer and antioxidant activities. One derivative demonstrated cytotoxic activity against breast cancer in an MTT assay.
Synthesis of Sulfonylated Derivatives
Cui et al. (2018) presented a metal-free, three-component reaction for the synthesis of sulfonylated furan or imidazo[1,2-a]pyridine derivatives (Cui, Zhu, Li, & Cao, 2018). This work highlights a new strategy for preparing such compounds with good efficiency.
Metal-Organic Frameworks for Sorption and Photocatalysis
Fu, Kang, & Zhang (2014) developed metal-organic frameworks using a ligand similar to this compound, demonstrating selective sorption of hydrocarbons and photocatalytic properties (Fu, Kang, & Zhang, 2014).
Corrosion Inhibition
Srivastava et al. (2017) synthesized imidazolium zwitterions, structurally related to this compound, as novel corrosion inhibitors for mild steel. These inhibitors showed high efficiency and were studied using various spectroscopic and microscopic techniques (Srivastava et al., 2017).
Ionic Liquids for CO2 Capture
Bates et al. (2002) researched ionic liquids with structures related to this compound. These liquids showed reversible sequestration of CO2, suggesting potential applications in CO2 capture (Bates, Mayton, Ntai, & Davis, 2002).
Novel Imine and Bisimine Derivatives
Pařík & Chlupatý (2014) synthesized new imine and bisimine derivatives from a similar chemical structure. These compounds showed potential for Cu(II) complexation, with implications in various chemical applications (Pařík & Chlupatý, 2014).
Ruthenium(II) Complexes for C-N Bond Formation
Donthireddy, Illam, & Rit (2020) utilized similar compounds for the development of ruthenium(II)-based catalysts. These catalysts are efficient for C-N bond-forming reactions via hydrogen-borrowing methodology under solvent-free conditions (Donthireddy, Illam, & Rit, 2020).
Monoamine Oxidase Inhibitors
Sasidharan et al. (2018) studied compounds structurally similar to this compound as monoamine oxidase inhibitors. These compounds showed promise in inhibiting MAO-A and MAO-B, which could have implications in medical therapies (Sasidharan, Baek, Leelabaiamma, Kim, & Mathew, 2018).
Mechanism of Action
Target of Action
It is known that imidazole derivatives, which include 3-(2-phenyl-1h-imidazol-1-yl)propan-1-amine, have a broad range of biological activities . They are used in the development of new drugs and have shown different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Mode of Action
Imidazole derivatives are known to interact with their targets in various ways, leading to a range of biological effects .
Biochemical Pathways
Imidazole derivatives are known to influence a variety of biochemical pathways, leading to their broad range of biological activities .
Pharmacokinetics
Imidazole derivatives are generally known for their high solubility in water and other polar solvents, which can impact their bioavailability .
Result of Action
Imidazole derivatives are known to have a wide range of biological activities, suggesting they can have diverse molecular and cellular effects .
Action Environment
The solubility of imidazole derivatives in water and other polar solvents suggests that they may be influenced by the polarity of their environment .
Safety and Hazards
Biochemical Analysis
Cellular Effects
Given the wide range of biological activities exhibited by imidazole derivatives , it can be hypothesized that 3-(2-Phenyl-1H-imidazol-1-YL)propan-1-amine may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Imidazole derivatives are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
3-(2-phenylimidazol-1-yl)propan-1-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3/c13-7-4-9-15-10-8-14-12(15)11-5-2-1-3-6-11/h1-3,5-6,8,10H,4,7,9,13H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLRMVXCQYGCPLF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=CN2CCCN | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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